molecular formula C10H8N2O3 B11898714 4-Methyl-3-nitroquinolin-2(1H)-one

4-Methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B11898714
M. Wt: 204.18 g/mol
InChI Key: SQWBQCFHVHKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Structural Significance of the Quinoline (B57606)/Quinolinone Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, first isolated from coal tar in 1834, has a rich history in chemistry. rsc.org Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, spurred early interest in its synthesis and chemical manipulation. rsc.org This interest has only intensified over time, with the quinoline and its oxidized counterpart, the quinolinone nucleus, now recognized as "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation stems from their ability to interact with a wide range of biological targets, leading to the development of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govorientjchem.org

The structural significance of the quinoline/quinolinone scaffold lies in its rigid, bicyclic framework, which provides a defined three-dimensional arrangement for appended functional groups. frontiersin.org This structural rigidity, combined with the electronic nature of the heterocyclic system, allows for specific interactions with biological macromolecules. frontiersin.org The quinolinone moiety, in particular, features a lactam function (a cyclic amide), which can participate in hydrogen bonding, a crucial interaction in many biological processes.

Overview of Nitrogen-Containing Heterocycles with Activating Groups in Chemical Transformations

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are found in a vast number of natural products and synthetic compounds. mdpi.comijpsjournal.com The introduction of activating groups, such as nitro (-NO2) groups, onto these heterocyclic rings can profoundly influence their reactivity. researchgate.net

Activating groups are electron-withdrawing in nature and, when attached to an aromatic or heteroaromatic ring, they decrease the electron density of the ring system. This has several important consequences for chemical transformations:

Increased Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. This is a key principle in many synthetic strategies for functionalizing heterocyclic compounds.

Modified Acidity/Basicity: The presence of an activating group can alter the pKa of nearby protons, making them more acidic. This can be exploited in deprotonation-functionalization sequences.

Influence on Regioselectivity: The position of the activating group on the heterocyclic ring can direct incoming reagents to specific positions, thereby controlling the regioselectivity of a reaction.

The strategic placement of activating groups is a powerful tool for chemists to control the reactivity and functionalization of nitrogen-containing heterocycles, enabling the synthesis of complex and diverse molecular architectures. researchgate.net

Specific Research Interest in Nitroquinolinone Derivatives, Highlighting 4-Methyl-3-nitroquinolin-2(1H)-one as a Case Study

Within the broad class of quinolinones, nitro-substituted derivatives have attracted specific research interest due to the unique chemical properties imparted by the nitro group. The strong electron-withdrawing nature of the nitro group significantly activates the quinolinone scaffold, opening up avenues for a variety of chemical transformations.

This compound serves as an excellent case study to illustrate this. The presence of the nitro group at the 3-position, adjacent to the carbonyl group of the lactam, and the methyl group at the 4-position, creates a unique electronic and steric environment. This specific substitution pattern influences the molecule's reactivity and provides a platform for investigating various chemical reactions.

Research on compounds like this compound and its analogs, such as 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, often focuses on their utility as synthetic intermediates. chemicalbook.comscbt.com The activated nature of the quinolinone ring allows for transformations that might not be feasible on the unsubstituted parent scaffold. For instance, the nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of more complex molecules.

Below is a table summarizing the key properties of a related compound, providing context for the type of data relevant to the study of these molecules.

PropertyValue
Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
Melting Point 224-227 °C
Boiling Point 301.9±42.0 °C (Predicted)
Density 1.51±0.1 g/cm3 (Predicted)
pKa -2.12±0.40 (Predicted)
Data for 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one chemicalbook.com

The study of specific nitroquinolinone derivatives like this compound contributes to the broader understanding of the chemistry of activated heterocyclic systems and provides valuable insights for the design and synthesis of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

SQWBQCFHVHKLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 3 Nitroquinolin 2 1h One and Structural Analogues

Strategies for the Construction of the Quinolin-2(1H)-one Core

The synthesis of the quinolin-2(1H)-one core is a well-established area of heterocyclic chemistry, with a variety of methods available to construct this bicyclic system. These strategies can be broadly categorized into cyclization reactions, condensation and annulation approaches, and ring transformation pathways.

Cyclization Reactions in Quinolinone Synthesis

Intramolecular cyclization reactions are a cornerstone for the synthesis of quinolin-2(1H)-ones. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.

One of the most classic and enduring methods is the Knorr quinoline (B57606) synthesis , first described by Ludwig Knorr in 1886. clockss.orgderpharmachemica.com This reaction involves the acid-catalyzed cyclization of β-ketoanilides to form 2-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable quinolin-2(1H)-one form. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid. clockss.orgderpharmachemica.com A study in 1964 found that the reaction conditions, particularly the amount of acid, can influence the formation of a competing 4-hydroxyquinoline (B1666331) product. derpharmachemica.com More recent studies have recommended the use of triflic acid for improved efficiency. derpharmachemica.com

The Camps cyclization is another powerful method that utilizes the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. mdpi.comwikipedia.org This reaction can lead to the formation of two different hydroxyquinoline isomers, and the relative ratio of the products is dependent on the reaction conditions and the structure of the starting material. wikipedia.org The use of a weaker base has been shown to favor the formation of the quinolin-2-one product. mdpi.com

Modern variations of cyclization reactions often employ transition metal catalysts. For instance, palladium-catalyzed intramolecular hydroarylation of N-aryl alkynamides has been developed for the synthesis of quinolin-2(1H)-ones. nih.gov

Cyclization ReactionDescriptionKey ReagentsRef.
Knorr Quinoline Synthesis Acid-catalyzed cyclization of β-ketoanilides.Strong acids (e.g., H₂SO₄, PPA, triflic acid) clockss.orgderpharmachemica.com
Camps Cyclization Base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.Hydroxide ion, other bases mdpi.comwikipedia.org
Palladium-Catalyzed Cyclization Intramolecular hydroarylation of N-aryl alkynamides.Palladium catalysts nih.gov

Condensation and Annulation Approaches

Condensation and annulation reactions involve the construction of the quinolinone ring through the reaction of two or more components. These methods offer a high degree of flexibility in accessing a wide range of substituted quinolinones.

The Friedländer annulation is a versatile method that involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. researchgate.net This reaction can be catalyzed by both acids and bases.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid. nih.gov This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.

Ring Transformation Pathways to Quinolin-2(1H)-ones

Ring transformation reactions provide an alternative and often elegant route to the quinolin-2(1H)-one scaffold from other heterocyclic systems.

A notable example is the synthesis of quinolin-2(1H)-ones from isatins (1H-indole-2,3-diones). The Pfitzinger reaction, for instance, involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which can be further transformed into quinolinones.

Another important ring transformation involves the conversion of coumarins (2H-chromen-2-ones) into quinolin-2(1H)-ones. For example, 4,7-dimethyl-6-nitrocoumarin can be treated with hydrazine (B178648) hydrate (B1144303) to yield N-amino-4,7-dimethyl-6-nitroquinolin-2-one.

Regioselective Introduction of the Nitro Group at Position 3

The introduction of a nitro group at the C3 position of the 4-methylquinolin-2(1H)-one scaffold is a crucial step in the synthesis of the target compound. This can be achieved through direct nitration of the pre-formed quinolinone ring or by using a precursor that already contains the nitro group.

Direct Nitration Protocols and Optimization

Direct nitration of 4-methylquinolin-2(1H)-one presents a challenge in controlling the regioselectivity, as nitration can occur at various positions on both the carbocyclic and heterocyclic rings. The electron-donating effect of the methyl group at C4 and the lactam functionality can influence the position of electrophilic attack.

Nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid has been reported to yield 1-methyl-3,6,8-trinitro-2-quinolone. researchgate.net The reaction conditions, including the concentration of nitric acid and temperature, play a critical role in the extent and regioselectivity of the nitration. researchgate.netbeilstein-journals.org Optimization of these conditions is essential to maximize the yield of the desired 3-nitro isomer. For instance, the nitration of 3-methylthio-2(1H)-quinolinones with an excess of nitric acid has been shown to lead to 3-methylsulfinyl-6-nitro derivatives. clockss.org

Nitrating AgentSubstrateProduct(s)Ref.
Fuming HNO₃1-Methyl-2-quinolone1-Methyl-3,6,8-trinitro-2-quinolone researchgate.net
HNO₃ (excess)3-Methylthio-2(1H)-quinolinones3-Methylsulfinyl-6-nitro derivatives clockss.org

Precursor-Based Nitration Strategies

To overcome the challenges of regioselectivity in direct nitration, precursor-based strategies offer a more controlled approach. These methods involve the synthesis of an open-chain or cyclic precursor that already contains the nitro group in the desired position, followed by cyclization to form the 4-methyl-3-nitroquinolin-2(1H)-one ring system.

One such strategy involves the reductive cyclization of 2'-nitrochalcones. nih.gov For example, a palladium-catalyzed reductive cyclization of a 2'-nitrochalcone using formic acid and acetic anhydride (B1165640) as a carbon monoxide source can yield the corresponding 4-quinolone. nih.gov

Another approach is the cyclization of o-nitro-substituted precursors. For instance, the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) yields enaminones, which can then undergo reductive cyclization to form 4-quinolones. researchgate.net A one-pot synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide has been reported, starting from 4-chloro-3-nitrobenzoic acid. google.com This nitro-substituted benzamide (B126) could potentially serve as a precursor for the synthesis of the target quinolinone.

The synthesis of 4-hydroxy-3-(nitroacetyl)-1-phenyl/methylquinolin-2(1H)-ones has also been described, which involves the use of a nitro-containing building block in the synthesis of the quinolinone ring. researchgate.net

Influence of Reaction Conditions on Nitration Patterns in Quinolinones

The nitration of quinolinones is a critical step in the synthesis of many targeted derivatives, and the regiochemical outcome is highly dependent on the reaction conditions. Factors such as the choice of nitrating agent, temperature, and the existing substitution pattern on the quinolinone ring dictate the position of the incoming nitro group.

For the parent quinoline ring, nitration under vigorous conditions, such as with fuming nitric acid and sulfuric acid, typically results in a mixture of 5-nitro and 8-nitroquinolines. uop.edu.pk This is because the reaction proceeds via the N-protonated quinolinium ion, which directs electrophilic substitution to the benzene (B151609) ring. stackexchange.com The deactivating effect of the protonated nitrogen makes substitution on the pyridine (B92270) ring highly unfavorable. stackexchange.com

In the case of 1-methyl-2-quinolone (MeQone), the reaction conditions can be tuned to achieve selective nitration. The use of fuming nitric acid leads to the formation of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.gov However, by carefully controlling the temperature, intermediate products can be isolated. For instance, at 50 °C, 1-methyl-6-nitro-2-quinolone is the major product. nih.gov At intermediate temperatures, dinitrated products such as 3,6-dinitro-1-methyl-2-quinolone and 6,8-dinitro-1-methyl-2-quinolone are formed. nih.gov

The presence of other substituents also profoundly influences the nitration pattern. An electron-donating group at the 4-position, such as a hydroxyl group, activates the pyridone ring, making the adjacent 3-position the most susceptible to nitration. nih.gov Conversely, if the 6-position is blocked by a fluoro group, nitration occurs predominantly at the 7-position. nih.gov

A detailed study on the nitration of N-protected tetrahydroquinolines revealed that protecting the amino group is crucial for achieving regioselectivity. researchgate.netresearchgate.net Without protection, nitration in acidic media occurs on the protonated form. researchgate.netresearchgate.net Different protecting groups can be employed to vary the electronic and steric effects, thereby directing nitration to specific positions. researchgate.netresearchgate.net

Table 1: Influence of Reaction Conditions on Quinolinone Nitration

Starting Material Nitrating Agent/Conditions Major Product(s) Reference
Quinoline Fuming HNO₃ / H₂SO₄ 5-Nitroquinoline & 8-Nitroquinoline uop.edu.pk
1-Methyl-2-quinolone Fuming HNO₃ 1-Methyl-3,6,8-trinitro-2-quinolone nih.gov
1-Methyl-2-quinolone HNO₃, 50 °C 1-Methyl-6-nitro-2-quinolone nih.gov
4-Hydroxy-2-quinolone NaNO₂ (initiator) 4-Hydroxy-3-nitro-2-quinolone nih.gov
6-Fluoro-1-methyl-2-quinolone Nitrating conditions 6-Fluoro-7-nitro-1-methyl-2-quinolone nih.gov

Strategies for Methyl Group Introduction at Position 4 and N-1

The introduction of methyl groups at specific positions of the quinolinone core is a key synthetic step for creating diverse analogues. Methodologies for N-methylation and C-methylation are distinct and utilize different reagents and strategies.

N-Methylation of the Quinolinone Nitrogen

N-methylation of the quinolinone nitrogen at position 1 is a common transformation. One straightforward method involves the reaction of the parent quinolinone with a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH). oup.com This approach is effective for the regioselective methylation of the nitrogen atom within the heterocyclic ring. oup.com

Another strategy for N-methylation is the one-pot reductive N-methylation of quinolines. This can be achieved using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.orgrsc.org This method is advantageous as it avoids the pre-synthesis of the tetrahydroquinoline intermediate. rsc.org More recently, a direct reductive N-methylation of quinolines has been developed using methanol (B129727) as both the hydrogen and methyl source, catalyzed by a SnOx-decorated Pt/Al2O3 catalyst. acs.org

C-Methylation at Specific Ring Positions

Introducing a methyl group at a carbon atom, such as position 4, requires different synthetic routes. One common approach is to construct the quinolinone ring from a precursor that already contains the desired methyl group. For example, the synthesis of 4-methyl-3-nitroquinoline (B1313941) can be achieved through the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone with alumina (B75360). Another method involves a microwave-assisted, multi-component reaction of a substituted aniline, acetone, and benzaldehyde (B42025) on an alumina surface impregnated with hydrochloric acid.

Convergent and Divergent Synthetic Approaches for Functionalization

The functionalized quinolinone core, particularly the nitro-substituted derivatives, serves as a versatile platform for creating a library of compounds through both convergent and divergent synthetic strategies.

Derivatization from Nitroquinolinone Intermediates

Nitroquinolinones are valuable intermediates due to the versatile reactivity of the nitro group. The nitro group can be readily reduced to an amino group, which can then undergo a variety of transformations. For instance, the amino group can be diazotized and converted to other functionalities.

A notable example of derivatization is the unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov Due to steric repulsion between the N-methyl group and the nitro group at the 8-position, the pyridone ring of TNQ is distorted and loses its aromaticity, behaving more like an activated nitroalkene. nih.gov This allows for region-selective cine-substitution reactions with nucleophiles, affording 4-substituted 1-methyl-6,8-dinitro-2-quinolones. nih.gov Furthermore, the activated pyridone moiety of TNQ can participate in cycloaddition reactions with electron-rich alkenes or dienes, enabling the construction of new fused ring systems. nih.gov

This reactivity highlights a divergent approach where a single, highly functionalized intermediate (TNQ) can be used to generate a wide array of structurally diverse molecules.

Table 2: Summary of Synthetic Strategies

Strategy Description Example Reference
N-Methylation Direct methylation of the quinolinone nitrogen. 6-chloroindolo[3,2-c]quinoline with NaH-MeI. oup.com
Reductive N-methylation of quinolines. Quinolines with paraformaldehyde and H₂ over Pd/C. rsc.orgrsc.org
C-Methylation Building the ring from a methylated precursor. Reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone.
Divergent Synthesis Using a common intermediate to create diverse products. Cine-substitution and cycloaddition reactions of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Methyl 3 Nitroquinolin 2 1h One Derivatives

Reactivity Profile of the Nitro Group within the Quinolinone Framework

The nitro group at the 3-position is a key driver of the reactivity of the 4-methyl-3-nitroquinolin-2(1H)-one scaffold. Its strong electron-withdrawing nature profoundly influences the electron density distribution across the quinolinone ring system.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. wikipedia.orgbeilstein-journals.org This reduction can be accomplished through various methods, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.comscispace.com

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

Raney Nickel: Often used as an alternative to Pd/C, particularly when the substrate contains functionalities sensitive to dehalogenation. commonorganicchemistry.com

Metal-Based Reductions:

Iron (Fe) in Acetic Acid: This combination provides a mild and often chemoselective method for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Another mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Zinc (Zn) in Acidic Conditions: Offers a gentle means to achieve the reduction to an amine. commonorganicchemistry.com

It is important to note that some reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally not suitable for the reduction of aromatic nitro compounds to anilines as they tend to favor the formation of azo compounds. commonorganicchemistry.com

The successful reduction of the nitro group in derivatives of this compound leads to the formation of 3-amino-4-methylquinolin-2(1H)-one. This amino-quinolinone is a valuable intermediate for the synthesis of various heterocyclic systems and other functionalized molecules.

Role of the Nitro Group as an Electron-Withdrawing Activator in Nucleophilic Reactions

The nitro group's potent electron-withdrawing capacity plays a crucial role in activating the quinolinone ring for nucleophilic attack. pressbooks.pub This effect is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions. By withdrawing electron density from the aromatic system, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. pressbooks.publibretexts.org This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

The activating effect of the nitro group is most significant when it is positioned ortho or para to the leaving group. libretexts.org In the context of this compound, the nitro group at the 3-position activates the 4-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

The presence of the nitro group makes the quinolinone system susceptible to nucleophilic aromatic substitution, a class of reactions less common for simple aromatic rings but significant for electron-deficient systems. pressbooks.pub

Cine-Substitution Mechanisms at the 4-Position

While direct nucleophilic substitution at a position activated by a nitro group is common, cine-substitution presents an alternative mechanistic pathway. In cine-substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. The leaving group is then eliminated in a subsequent step, often involving the formation of a benzyne-like intermediate or through a sequence of addition-elimination steps where the net result is substitution at a different carbon atom.

Other Nucleophilic Displacement Reactions

Beyond cine-substitution, other nucleophilic displacement reactions can occur on the quinolinone scaffold. For instance, in related chloro-substituted quinolinones, the chlorine atom can be displaced by various nucleophiles. mdpi.comresearchgate.net In the case of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one, the chlorine at the 4-position is activated by the adjacent nitro group, making it a prime site for nucleophilic attack by amines, alkoxides, and other nucleophiles. scbt.comchemicalbook.com This reactivity allows for the introduction of a wide range of substituents at the 4-position, further diversifying the chemical space accessible from this quinolinone core.

Cycloaddition Reactions Involving the Quinolinone System

The quinolinone ring system, particularly when functionalized with activating groups, can participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic structures. While specific examples involving this compound are not extensively detailed in the provided context, the general reactivity patterns of related quinolinone derivatives suggest potential pathways. For instance, the double bond within the heterocyclic ring could act as a dienophile in Diels-Alder reactions, or the entire quinolinone system could participate in other pericyclic processes, leading to the formation of novel fused ring systems. The specific reaction conditions and the nature of the reacting partner would dictate the outcome of such transformations.

1,3-Dipolar Cycloadditions of 3-Nitro-2(1H)-quinolones

The activated double bond of 3-nitro-2(1H)-quinolone derivatives makes them excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. tandfonline.com Research has shown that these compounds react effectively with azomethine ylides, which are 1,3-dipoles, to construct new heterocyclic frameworks. tandfonline.comtandfonline.comscispace.com

A key example is the reaction between 3-nitro-2(1H)-quinolones and ester-stabilized azomethine ylides. researchgate.net These ylides are typically generated in situ from the reaction of an α-amino acid ester, such as sarcosine (B1681465) ester, with an aldehyde. tandfonline.comscispace.com The subsequent [3+2] cycloaddition proceeds to yield pyrrolo[3,4-c]quinoline derivatives, a class of compounds with significant interest in medicinal chemistry. tandfonline.comtandfonline.comscispace.com The structure and stereochemistry of the resulting cycloadducts have been extensively studied using X-ray crystallography and NMR spectroscopy. tandfonline.comscispace.comresearchgate.net This reaction represents a novel and stereoselective method for synthesizing complex fused quinoline (B57606) systems. researchgate.net

DipoleDipolarophileProductKey Features
Azomethine Ylide3-Nitro-2(1H)-quinolonePyrrolo[3,4-c]quinolineStereoselective synthesis of a fused polycyclic system. tandfonline.comresearchgate.net
NitroneAlkene/AlkyneIsoxazolidine/IsoxazolineGeneral [3+2] cycloaddition to form a five-membered ring. wikipedia.org

Formation of Fused Polycyclic Systems

Beyond 1,3-dipolar cycloadditions, the 3-nitro-2(1H)-quinolone core is a versatile building block for constructing a variety of fused polycyclic systems. The nitro group's ability to activate the quinolone framework is central to these transformations. nih.govnih.gov

One notable example involves using 3-nitro-2(1H)-quinolones as 2π components in Diels-Alder reactions. tandfonline.com When reacted with dienes, they serve as dienophiles, leading to the formation of phenanthridone derivatives after subsequent aromatization. tandfonline.com

Furthermore, the strategic positioning of functional groups, as seen in 4-hydroxy-3-nitro-2-quinolone, can be exploited to build fused rings onto the [c]-face of the quinolone structure. nih.gov In other cases, severe steric interactions within a polysubstituted nitroquinolone can distort the pyridone ring, causing it to lose aromaticity and behave like an activated nitroalkene. nih.gov This enhanced reactivity allows it to readily undergo cycloaddition with electron-rich alkenes or dienes, affording new polycyclic derivatives under mild conditions. nih.gov

Influence of Substituent Effects on Chemical Reactivity

The chemical behavior of this compound is profoundly dictated by the electronic and steric properties of its nitro and methyl substituents.

Electronic Effects of the Nitro Group

The nitro group (—NO₂) is a powerful electron-withdrawing group, and its presence at the C3 position has a dominant influence on the reactivity of the quinolinone ring. nih.govchegg.com This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. youtube.com This effect is particularly strong at the adjacent C3 position. nih.gov

Resonance Effect: The nitro group can delocalize the π-electrons of the quinolinone ring, further decreasing the electron density on the ring. youtube.com This delocalization creates positions with partial positive charges, making the molecule susceptible to nucleophilic attack. nih.govyoutube.com

This strong electron-withdrawing capability activates the C3-C4 double bond, making it electron-deficient and thus a prime target for reactions with nucleophiles and participation in cycloaddition reactions. nih.govnih.gov The nitro group can also act as a good leaving group in nucleophilic substitution reactions, often facilitating addition-elimination sequences that lead to functionalization at the C4 position. nih.gov

Structure Activity Relationship Sar Studies in Nitroquinolinone Chemistry

Elucidation of the Role of the Nitro Group on Bioactivity Mechanisms

The nitro group (–NO2) is a critical pharmacophore in the design of bioactive molecules, largely due to its strong electron-withdrawing nature. nih.govmdpi.comsvedbergopen.com This property significantly influences the electronic distribution within the 4-methyl-3-nitroquinolin-2(1H)-one scaffold, deactivating the aromatic ring through resonance and altering the molecule's polarity. nih.govmdpi.com These electronic modifications can enhance interactions with nucleophilic sites within biological targets, such as amino acid residues in enzymes, thereby modulating biological activity. mdpi.com

The bioactivity of many nitro compounds is intrinsically linked to their metabolic reduction within biological systems. nih.govsvedbergopen.com The nitro group can undergo enzymatic reduction through one- or two-electron pathways. nih.gov A one-electron reduction produces an unstable nitro radical anion, while a sequential two-electron reduction yields nitroso and hydroxylamine intermediates, ultimately forming an amino group. nih.gov While the parent nitroaromatic and the final amine product may be stable, the nitroso and hydroxylamine intermediates can be reactive, potentially interacting with various biomolecules to produce therapeutic or undesired effects. nih.gov This redox cycling can trigger cellular toxicity, a mechanism exploited in the activity of antimicrobial and antiparasitic agents. mdpi.com

Impact of Methyl Substitution at Position 4 and N-1 on Biological Profiles

The presence and position of methyl groups on the quinolinone scaffold can profoundly influence the molecule's physicochemical properties and biological activity. Substitution at the C-4 and N-1 positions, in particular, has been shown to be a key determinant of the biological profiles of quinolinone derivatives.

A methyl group at position 4, as seen in this compound, can affect the molecule's reactivity and steric profile. Studies on related heterocyclic systems demonstrate that methyl substitution can modulate biological effects in a position-dependent manner. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine (B92270) ring significantly altered the compound's analgesic and anti-inflammatory properties. mdpi.com A methyl group at position 5 of the pyridine ring increased anti-inflammatory activity by approximately 20%, whereas a methyl group at position 4 reduced it by half, illustrating the subtle yet significant impact of substituent placement. mdpi.com

Alkylation at the N-1 position of the quinolinone ring is frequently reported as essential for potent biological activity. nih.govslideshare.net In many classes of bioactive quinolones, the presence of a small alkyl group, such as methyl or ethyl, at this position is a requirement for greater potency. slideshare.net This is also observed in other heterocyclic drug classes; for example, in 1,4-benzodiazepin-2-one derivatives, a methyl group at the N-1 position enhances therapeutic activity, while a larger ethyl group reduces this effect. nih.gov This suggests that the N-1 substituent plays a critical role in the molecule's interaction with its biological target, where size and electronic properties are finely tuned for optimal engagement.

Compound SeriesMethyl Group PositionImpact on Biological ActivityReference
N-pyridyl-benzothiazine-3-carboxamidesPosition 3 (on pyridyl ring)Enhances analgesic properties. mdpi.com
N-pyridyl-benzothiazine-3-carboxamidesPosition 4 (on pyridyl ring)Reduces anti-inflammatory properties by 50%. mdpi.com
N-pyridyl-benzothiazine-3-carboxamidesPosition 5 (on pyridyl ring)Increases anti-inflammatory properties by ~20%. mdpi.com
1,4-benzodiazepin-2-onesPosition 1 (N-1)Increases therapeutic activity. nih.gov

Structure-Activity Correlates of the Quinolinone Scaffold in Relation to Biological Target Engagement

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core framework for a wide array of pharmacologically active compounds. researchgate.net Its versatility allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties to achieve potent and selective engagement with diverse biological targets. nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing quinolinone derivatives for specific targets. For instance, in the development of P2X7 receptor antagonists, SAR analysis of a quinolinone scaffold revealed that optimal activity was achieved with a carboxylic acid ethyl ester at the R1 position, an adamantyl carboxamide at R2, and a 4-methoxy substitution at the R3 position. nih.gov This demonstrates how systematic modification of the scaffold's periphery can directly influence target binding and antagonism.

Similarly, extensive SAR studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs) as antagonists for the glycine (B1666218) site of NMDA receptors have provided clear structural correlates for target engagement. nih.gov Research showed that substitutions at the 5-, 6-, and 7-positions of the quinolinone ring generally increase potency, while substitution at the 8-position leads to a sharp decline in activity. nih.gov This work identified 5,6,7-trichloro HNQ as a particularly potent and selective antagonist, underscoring the importance of the substitution pattern on the benzene (B151609) ring portion of the scaffold for high-affinity binding. nih.gov The similarity in SAR between HNQs and other classes of NMDA receptor antagonists, such as quinoxaline-2,3-diones, suggests a common binding mode at the receptor's glycine site. nih.gov

Further illustrating the sensitivity of target engagement to minor structural changes, research on 3-arylisoquinolinones (a related scaffold) found that changing a substituent's position from para to meta on the aryl ring dramatically enhanced antiproliferative activity by enabling the compound to bind effectively to the colchicine-binding pocket of tubulin. acs.org

Quinolinone Scaffold ModificationBiological TargetKey SAR FindingReference
Substitutions at 5-, 6-, and 7-positionsNMDA Receptor (Glycine Site)Generally increases antagonist potency. nih.gov
Substitution at 8-positionNMDA Receptor (Glycine Site)Causes a sharp reduction in potency. nih.gov
5,6,7-Trichloro substitutionNMDA Receptor (Glycine Site)Results in a highly potent and selective antagonist. nih.gov
R1, R2, and R3 substitutionsP2X7 ReceptorSpecific functional groups at each position are required for optimal antagonism. nih.gov

Rational Design Principles for Modulating Reactivity and Selectivity in Nitroquinolinones

The rational design of nitroquinolinone-based therapeutic agents leverages a deep understanding of structure-activity relationships to optimize molecules for enhanced potency, selectivity, and desired reactivity. Modern drug design employs computational tools and structural biology to guide the synthesis of novel derivatives with improved pharmacological profiles. nih.govnih.gov

A key strategy involves using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking. nih.gov These computational methods help to visualize and analyze the interactions between a ligand (the nitroquinolinone derivative) and its biological target, such as an enzyme or receptor. nih.gov By identifying crucial interactions like hydrogen bonds and hydrophobic contacts within the target's binding site, researchers can predict which structural modifications are likely to enhance binding affinity and, consequently, biological activity. nih.gov This approach was successfully used in the development of 4-anilinoquinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov

Rational design also focuses on achieving selectivity, which is the ability of a drug to interact with its intended target while minimizing off-target effects. This can be accomplished by exploiting structural differences between related targets. For example, in the design of quinazolinone-based inhibitors, derivatives were created to selectively target COX-2 over the closely related COX-1 enzyme by making the molecules bulkier, allowing them to fit more easily into the larger active site of COX-2. researchgate.net

Furthermore, the inherent reactivity of the nitro group can be modulated through rational design. By altering the electronic environment of the nitroquinolinone scaffold, chemists can influence the nitro group's reduction potential, which is often linked to its mechanism of action. mdpi.com The design of novel nitrofuran derivatives as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase illustrates this principle, where analogues were synthesized to optimize their inhibitory activity against this crucial parasite enzyme, leading to compounds with improved potency and selectivity compared to existing drugs. nih.gov This integrated approach of computational modeling, structural biology, and synthetic chemistry allows for the deliberate and efficient development of next-generation nitroquinolinone-based agents.

Mechanistic Investigations of Biological Activities of Nitroquinolinone Compounds

Molecular Mechanisms of Anticancer Activity

The quinoline (B57606) scaffold is a recurring motif in a multitude of compounds exhibiting a wide range of biological activities, including anticancer properties. The introduction of a nitro group can, in some instances, enhance the bioactivity of these molecules. While direct studies on 4-Methyl-3-nitroquinolin-2(1H)-one are not extensively available, research on analogous compounds provides insight into the potential molecular mechanisms underlying its anticancer effects.

Interaction with Specific Cancer Cell Lines

Nitroquinoline-based compounds have demonstrated potent activity against various human cancer cell lines. For instance, certain nitroquinolone fused acylhydrazones have shown significant cytotoxicity towards non-small cell human lung cancer (A549), human cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov The antiproliferative effects of other related quinolinone derivatives have been observed in prostate cancer (PC-3) and breast cancer (MDA-MB 231) cell lines. nih.gov

Notably, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share the quinolinone core, have exhibited potent antiproliferative activity against a panel of four different cancer cell lines, with some derivatives showing greater potency than the reference drug erlotinib. nih.gov

Table 1: Anticancer Activity of Quinolinone Analogs against Various Cancer Cell Lines

Compound Class Cancer Cell Line Observed Effect Reference
Nitroquinolone fused acylhydrazones A549 (Lung), HeLa (Cervical), MCF-7 (Breast) Cytotoxicity nih.gov
3-(Heteroaryl)quinolin-2(1H)-ones PC-3 (Prostate), MDA-MB 231 (Breast) Inhibition of cell viability nih.gov

Induction of Apoptosis Pathways

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Substituted 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)-quinolinones have been identified as inducers of apoptosis in cancer cell lines where the Myc oncogene is deregulated. nih.gov The apoptotic activity of these compounds is associated with a significant downregulation of the Myc protein. nih.gov

Furthermore, studies on nitroquinolone acyl hydrazones suggest that they can trigger the mitochondrial-mediated intrinsic pathway of apoptosis. nih.gov This pathway involves the regulation of cell death through the activation of caspases and response to DNA damage. nih.gov In a similar vein, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been shown to act as activators of pro-apoptotic proteins like Bax and down-regulators of the anti-apoptotic protein Bcl-2, thus promoting cell death in cancer cells. nih.gov

Inhibition of Tyrosine Kinases (e.g., EGFR)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling and are often implicated in cancer development and progression. The inhibition of these kinases is a well-established strategy in cancer therapy. While there is no direct evidence of this compound acting as a tyrosine kinase inhibitor, a number of structurally related quinoline and quinazoline (B50416) derivatives have been identified as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and MET. nih.gov

For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been investigated as potential multi-target inhibitors of EGFR and its mutated forms, as well as BRAF, another key protein in cancer signaling pathways. nih.gov

Caspase Inhibition Mechanisms

Caspases are a family of proteases that play a central role in the execution of apoptosis. While some quinolinone derivatives promote apoptosis by activating caspases, others have been investigated for their potential to inhibit these enzymes, which can be relevant in contexts where preventing cell death is desired, such as in neurodegenerative diseases. sigmaaldrich.com

Research on compounds like 1,2,3-triazole/bis-2(1H)-quinolinone hybrids has shown selective inhibition of caspase-3. nih.gov However, the primary anticancer strategy for related compounds appears to be the activation of executioner caspases like caspase-3 and caspase-8, leading to the dismantling of the cancer cell. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

The quinolone structural motif is famously associated with a class of antibiotics that function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com While the specific antimicrobial and antifungal mechanisms of this compound have not been elucidated, studies on analogous compounds offer potential modes of action.

The antibacterial activity of some 4-hydroxy-2-quinolone analogs against Staphylococcus aureus is thought to be related to the accumulation of reactive oxygen species (ROS), which can lead to cellular damage. nih.gov For nitro-heterocyclic antimicrobial drugs, a primary mechanism of action can be direct damage to the DNA of the microorganism. nih.gov

In terms of antifungal activity, the mechanisms are diverse and can involve the disruption of the fungal cell wall or interference with essential biosynthetic pathways. nih.gov The presence of a nitro group in the molecule could contribute to its antimicrobial potential, a feature seen in other nitro-aromatic compounds.

Neuropharmacological Mechanisms

The quinoline core is also found in compounds with neuropharmacological activity. Of particular relevance, a study has identified 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine (B1666218) binding site of the N-Methyl-D-aspartate (NMDA) receptor. acs.org The NMDA receptor is a key player in synaptic plasticity and its dysregulation is implicated in various neurological and psychiatric disorders. Antagonism of this receptor can modulate neuronal excitability and has therapeutic potential. Given the structural similarity, it is plausible that this compound could exhibit similar effects on the NMDA receptor or other neuronal targets, although this remains to be experimentally verified.

Antagonism at N-Methyl-D-aspartate (NMDA) Receptor Glycine Site

The scientific literature contains substantial research on the antagonism of the NMDA receptor glycine site by various quinolinone derivatives. This receptor site is a critical target for the development of neuroprotective agents. Studies have extensively documented the activity of compounds such as 4-hydroxy-3-nitroquinolin-2(1H)-ones and 3-nitro-3,4-dihydro-2(1H)-quinolones as antagonists at this site. These investigations have been crucial in defining the structural requirements for potent glycine site antagonism.

However, a thorough search of available scientific databases and publications reveals no specific studies that have isolated and examined the antagonistic activity of This compound at the NMDA receptor glycine site. While the foundational quinolinone scaffold is known to be a key pharmacophore for this activity, the specific contribution and influence of the 4-methyl substituent in conjunction with the 3-nitro group on binding affinity and antagonist potency have not been publicly reported.

Interaction with Other Biological Targets (e.g., Enzymes, DNA)

The broader class of quinoline and quinolinone compounds has been shown to interact with a variety of biological targets, including enzymes and nucleic acids. For instance, certain quinoline derivatives are known to interfere with DNA replication, and some N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme.

Nevertheless, there is a significant gap in the literature regarding the specific interactions of This compound with such biological macromolecules. No dedicated studies appear to have been published that investigate the potential of this compound to inhibit specific enzymes or to bind to and interact with DNA. Therefore, any discussion on this topic would be purely speculative and fall outside the scope of established scientific findings.

Pharmacological Implications of Structural Features and Functional Groups

The pharmacological properties of quinolinone derivatives are intrinsically linked to their structural features. The presence and position of various functional groups, such as hydroxyl, methyl, and nitro groups, can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on related compounds, like 4-hydroxy-3-nitroquinolin-2(1H)-ones, have provided valuable insights into the general effects of such substitutions.

However, a detailed analysis of the pharmacological implications of the specific combination of a methyl group at the 4-position and a nitro group at the 3-position of the quinolin-2(1H)-one core, as found in This compound , is not available in the current body of scientific literature. The precise impact of the 4-methyl group on receptor binding, enzyme inhibition, or any other biological activity for this particular molecule has not been elucidated in published research.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely employed to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. These methods provide a robust framework for understanding the fundamental properties of these compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the geometry and calculate the energetic properties of quinoline derivatives. For compounds related to 4-methyl-3-nitroquinolin-2(1H)-one, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a good balance between accuracy and computational cost. nih.govrsc.org

These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are used to determine key energetic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govrsc.org For instance, a smaller energy gap generally implies higher reactivity. nih.govrsc.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value of hardness indicates greater stability. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It quantifies the ease of a molecule to undergo a chemical reaction. A higher softness value suggests higher reactivity. nih.govresearchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

For a series of synthesized 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, these descriptors were calculated to compare their relative reactivity and stability. nih.govresearchgate.net For example, it was found that a compound with a hardness value of 1.998 eV was more stable, while another with a softness value of 0.719 eV⁻¹ was more reactive. nih.govresearchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative

DescriptorFormulaValue (eV)
HOMO EnergyE_HOMO-
LUMO EnergyE_LUMO-
Energy GapΔE = E_LUMO - E_HOMO2.783 - 3.995
Hardnessη = (E_LUMO - E_HOMO) / 2~1.998
SoftnessS = 1 / (2η)~0.719
Electronegativityχ = -(E_HOMO + E_LUMO) / 2-
Chemical Potentialμ = -χ-
Electrophilicity Indexω = μ² / (2η)-

Note: Specific values for this compound were not available in the searched literature. The table presents a range or representative values from related derivatives. nih.govresearchgate.net

Spectroscopic Property Predictions and Characterization

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Theoretical IR spectra can be simulated from the calculated harmonic vibrational frequencies obtained through DFT calculations. nih.govrsc.org These simulations provide a detailed picture of the vibrational modes of the molecule. By comparing the calculated wavenumbers and intensities with the experimental FT-IR spectrum, a confident assignment of the observed absorption bands can be made. nih.gov This comparison is crucial for the structural elucidation of newly synthesized compounds. For derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, a good agreement between the experimental and computed IR spectra has been reported, validating the accuracy of the computational approach. nih.govresearchgate.netrsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.org The calculated chemical shifts are then correlated with the experimental data, which is essential for the complete structural assignment of complex organic molecules. For various 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the computed ¹H and ¹³C NMR spectra have shown good concordance with the experimental spectra. nih.govresearchgate.netrsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. nih.gov These studies are fundamental in drug discovery and development for understanding the binding mode and affinity of a potential drug candidate.

In the context of quinoline derivatives, molecular docking studies have been performed to investigate their potential as therapeutic agents. For instance, derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one have been docked into the active site of proteins like topoisomerase IIβ to explore their anticancer potential. nih.govrsc.org These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. nih.govrsc.org

Prediction of Ligand-Receptor/Enzyme Binding Modes

Computational docking and molecular modeling are powerful tools for predicting how a ligand, such as this compound, might interact with the active site of a receptor or enzyme. This predictive capability is crucial in the rational design of new therapeutic agents. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and polar interactions, that stabilize the ligand-protein complex.

For instance, in the broader context of enzyme inhibition, computational studies have successfully elucidated the binding modes of various ligands. Molecular docking studies on enzymes like cholinesterases, collagenase, and elastase have revealed how specific ligands fit into their active sites. These studies often depict 2D interaction diagrams that highlight the crucial amino acid residues involved in stabilizing the ligand through hydrogen bonds and other polar interactions mdpi.com. This approach allows for the prediction of a compound's potential as an enzyme inhibitor.

The development of selective inhibitors for enzymes like neuronal nitric oxide synthase (nNOS) also heavily relies on computational approaches. maynoothuniversity.ie These methods are used to design ligands that target specific binding sites on the enzyme, such as the tetrahydrobiopterin, calmodulin, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and arginine binding sites. maynoothuniversity.ie Molecular dynamics simulations, a key component of these studies, can reveal dynamic changes in the enzyme's conformation upon ligand binding, offering a more detailed understanding of the interaction. maynoothuniversity.ie

Furthermore, advanced chemogenomics approaches merge descriptors of ligands and their target proteins to predict interactions. These methods can be particularly useful for identifying potential ligands for receptors with few or no known ligands, significantly broadening the scope of drug discovery. nih.gov

While specific studies focusing exclusively on the ligand-receptor binding modes of this compound are not extensively detailed in the provided results, the principles and methodologies described are directly applicable. By creating a 3D model of this compound, researchers can virtually screen it against a vast library of protein targets to predict its potential biological activities and mechanisms of action.

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the flexibility and dynamic behavior of molecules like this compound. Proteins and ligands are not static entities; they undergo a range of motions, from localized bond vibrations to large-scale conformational changes, which are often critical for their biological function. pitt.edudiva-portal.org

MD simulations provide a "computational microscope" that allows researchers to observe the movements of atoms in a molecule over time. nih.gov This can reveal how a molecule like this compound might change its shape to bind to a receptor or how its conformation influences its physicochemical properties. For example, MD simulations can show how a regulatory amino acid in an enzyme flips away upon ligand binding, bringing the ligand and a cofactor into close proximity for a reaction to occur. maynoothuniversity.ie

These simulations can also be used to explore the entire conformational space of a molecule, identifying stable, metastable, and unfolded states. nih.gov Understanding the energy landscape of these different conformations is crucial for predicting the most likely and biologically relevant shapes of the molecule. nih.gov While experimental techniques like X-ray crystallography and NMR spectroscopy provide valuable data on molecular structure and dynamics, MD simulations can bridge the gap by providing atomic-level detail of motions that occur on very short timescales. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical link between the chemical structure of a compound and its biological activity. These models are instrumental in the design and optimization of novel drug candidates.

Development of Predictive Models for Biological Activity

The primary goal of QSAR is to develop predictive models that can estimate the biological activity of new, unsynthesized compounds. This is achieved by first establishing a correlation between the structural or physicochemical properties of a series of known compounds and their measured biological activities. These properties, known as descriptors, can be varied and include aspects like hydrophobicity, molar refraction, and partial charge. nih.gov

Various statistical methods are employed to build QSAR models, including multiple linear regression (MLR) and partial least-squares (PLS) analysis. aimspress.com For instance, in the study of nitrofuran derivatives as antitubercular agents, QSAR models were created using a large set of descriptors to explain the variance in their activity. aimspress.com These models can highlight which structural features are essential for activity. For example, the presence of a furan (B31954) ring substituted with a nitro group was identified as crucial for the antitubercular activity of nitrofurans. aimspress.com

Similarly, QSAR models have been developed for other classes of compounds, such as 3-nitrocoumarins, to understand their antimicrobial effects. nih.gov These models can use descriptors derived from quantum chemical calculations to provide a more detailed understanding of the electronic properties that govern activity. nih.gov The predictive power of these models allows researchers to prioritize which novel derivatives to synthesize and test, saving significant time and resources. The models are typically validated using a test set of compounds that were not used in the model's development to ensure their predictive accuracy. mdpi.com

Cheminformatics and Data Mining in Nitroquinolinone Research

Cheminformatics and data mining are integral to modern drug discovery and play a significant role in nitroquinolinone research. These fields involve the use of computational tools to analyze large datasets of chemical and biological information, helping to identify promising new drug candidates and understand their mechanisms of action. dndi.orgnih.gov

Data mining techniques can be applied to high-throughput screening (HTS) results to identify novel series of active compounds. By clustering compounds based on their chemical structure and biological activity, researchers can identify patterns and prioritize which chemical scaffolds to pursue for further optimization. dndi.org This approach also allows for the "re-triage" of existing HTS data to uncover previously missed opportunities. dndi.org

Cheminformatics tools are also used to assess the "drug-likeness" of compounds by calculating properties such as molecular weight and lipophilicity. dndi.org This helps to ensure that potential drug candidates have properties that are favorable for absorption, distribution, metabolism, and excretion (ADME) in the body.

Furthermore, cheminformatics plays a crucial role in building and utilizing large chemical databases like ChEMBL, which contains a wealth of bioactivity data. dndi.org By mining these databases, researchers can gain insights into the structure-activity relationships of a wide range of compounds, including nitroquinolinones, and identify potential off-target effects. The integration of data mining and cheminformatics allows for a more efficient and data-driven approach to drug discovery, from initial hit identification to lead optimization. researchgate.net

Future Research Directions and Translational Perspectives in Nitroquinolinone Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Quinolin-2(1H)-ones

The development of environmentally benign synthetic routes is paramount for the future of quinolinone chemistry. Traditional methods often rely on harsh reagents and organic solvents, prompting a shift towards greener alternatives. bohrium.com Future research will likely focus on refining and expanding upon recent innovations that emphasize sustainability, efficiency, and safety.

Key areas for future innovation include:

Aqueous Synthesis: Developing methods that use water as the primary solvent at ambient temperatures, which significantly reduces environmental impact. An existing protocol demonstrates the synthesis of various functionalized quinolin-2(1H)-ones in water with excellent yields and short reaction times (1-8 minutes), boasting a low E-factor of 1.6. researchgate.net

Photocatalysis: Utilizing visible light and organic photocatalysts, such as riboflavin, to drive the synthesis of quinolin-2(1H)-ones from readily available precursors like quinoline-N-oxides. rsc.orgresearchgate.net This approach is highly atom-economical and avoids the need for harsh reagents. rsc.org

Advanced Catalytic Systems: Expanding the use of reusable and sustainable catalysts. This includes magnetic nanoparticles, deep eutectic solvents, and solid-supported catalysts like ceric ammonium (B1175870) nitrate (B79036) [CAN] and Amberlyst-15, which simplify purification and reduce waste. tandfonline.com

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs that build molecular complexity from simple starting materials in a single step, enhancing atom economy and efficiency. bohrium.com

Table 1: Comparison of Green Synthetic Methodologies for Quinolin-2(1H)-ones

Methodology Catalyst/Medium Key Advantages Yields Reference
Aqueous Synthesis Water (Base-free) Environmentally benign, rapid (1-8 min), reusable medium, no chromatography Excellent to quantitative researchgate.net
Photocatalysis Visible light, organic photocatalyst Reagent-free, highly atom-economical, low catalyst loading High rsc.org
MCRs Ceric Ammonium Nitrate (CAN) One-pot, rapid (10-40 min), green solvent (ethanol:water) 84-94% tandfonline.com
Solid-Supported Catalyst Amberlyst-15 Reusable catalyst, eco-friendly, room temperature 65-70% tandfonline.com
Nano-catalysis γ-Fe2O3@Cu-LDH@Cysteine-Pd High efficiency, green solvent (choline azide) 76-93% tandfonline.com

Deepening the Understanding of Molecular Mechanisms in Biological Systems

While the biological activities of some nitroquinolinones are established, a profound understanding of their molecular mechanisms is crucial for their development as therapeutic agents. Future research must move beyond phenotypic screening to elucidate the specific molecular interactions that underpin their effects.

Key research avenues include:

Enzyme Inhibition: Quinolinone derivatives are known to inhibit key enzymes. For example, certain derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis. researchgate.net A significant future direction is the detailed kinetic and structural analysis of how compounds like 4-Methyl-3-nitroquinolin-2(1H)-one bind to their enzymatic targets.

DNA Intercalation: The planar structure of the quinolinone ring system makes it a candidate for DNA intercalation, a mechanism used by several antitumor agents. nih.gov Biophysical studies, such as fluorescence spectroscopy and circular dichroism, combined with molecular modeling, can clarify the potential of nitroquinolinones to interact with nucleic acids.

Modulation of Cellular Signaling: The nitro group can influence cellular redox processes. An important area of study is the bioactivation of nitro-compounds by nitroreductases, particularly in pathogens like Trypanosoma, where this mechanism can lead to selective toxicity. acs.org Research into how these compounds affect signaling pathways, such as those governed by heat shock proteins (e.g., Hsp90), is also a promising frontier. nih.gov

Rational Design and Synthesis of Next-Generation Nitroquinolinone Derivatives with Tailored Bioactivities

The future of nitroquinolinone-based therapeutics lies in the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. This involves a shift from broad screening to hypothesis-driven design based on an understanding of structure-activity relationships (SAR).

Future strategies will involve:

Structure-Based Design: Using computational docking and molecular modeling to design derivatives that fit precisely into the binding sites of specific biological targets. rsc.orgnih.gov For instance, modeling the binding of nitroquinolinones to the ATP-binding pocket of Hsp90 or the active site of trypanothione (B104310) reductase could guide the synthesis of more potent inhibitors. nih.govnih.gov

Pharmacophore Modification: Systematically modifying the core structure of this compound. This includes altering substituents at various positions to enhance interactions with the target, improve solubility, and reduce off-target effects. For example, introducing an electron-withdrawing group at position 6 of an 8-nitroquinolinone scaffold dramatically increased its antitrypanosomal activity. acs.org

Synthesis of Hybrid Molecules: Creating hybrid compounds that combine the nitroquinolinone scaffold with other pharmacologically active moieties to achieve polypharmacology—the ability to modulate multiple targets simultaneously. rsc.org

Exploration of Novel Therapeutic Areas and Target Identification

While quinolinones have been explored for anticancer and antimicrobial properties, their full therapeutic potential remains untapped. ontosight.ai Future research should aim to identify novel diseases and biological targets for which nitroquinolinones could be effective.

Potential new therapeutic areas include:

Antiparasitic Agents: Building on findings that some nitroquinolinones are potent against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively. acs.org A novel 8-nitroquinolinone derivative showed submicromolar activity against both parasites, highlighting the potential of this class. acs.org

Neurodegenerative Diseases: Investigating the role of nitroquinolinones in modulating pathways implicated in diseases like Alzheimer's or Parkinson's. Their ability to interact with various enzymes and signaling pathways could offer new therapeutic avenues.

Antiviral Applications: Screening nitroquinolinone libraries against a range of viruses to identify new lead compounds, building on the general antiviral potential noted for the broader quinoline (B57606) class. ontosight.ai

Table 2: Investigated and Potential Therapeutic Targets for Nitroquinolinone Derivatives

Therapeutic Area Biological Target(s) Key Findings/Potential Reference(s)
Oncology VEGFR, PDGFR, Hsp90, DNA Inhibition of tumor angiogenesis; disruption of protein folding machinery; potential for DNA intercalation. researchgate.net, nih.gov, nih.gov
Parasitic Diseases Type 1 Nitroreductases, Trypanothione Reductase Bioactivation leads to selective toxicity in Trypanosoma and Leishmania; potent in vitro activity observed. acs.org, nih.gov
Bacterial Infections DNA Gyrase, Topoisomerase IV Broad-spectrum antibiotic activity by targeting DNA replication machinery. rsc.org
Viral Infections Various viral enzymes/proteins General antiviral activity noted for quinoline derivatives, representing an area for future screening. ontosight.ai

Synergistic Approaches: Combining Experimental and Computational Studies for Discovery

The most rapid and efficient path to novel therapeutics involves the tight integration of computational and experimental methods. This synergy allows for the rapid generation and testing of hypotheses, reducing the time and cost of drug discovery.

Future workflows should emphasize:

In Silico Screening and Prediction: Using computational models to screen large virtual libraries of nitroquinolinone derivatives against biological targets of interest. This can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Mechanism Deconvolution: Combining experimental results from cellular and biochemical assays with molecular dynamics simulations to build a detailed, dynamic picture of how a drug engages its target and exerts its effect.

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives early in the discovery process. This helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles before committing resources to their synthesis. Studies have already shown the value of this approach, where in silico analysis was used alongside in vitro and in vivo studies to understand the mode of action of novel antibiotic derivatives. rsc.org

By embracing these future research directions, the scientific community can unlock the full potential of this compound and the wider class of nitroquinolinone compounds, paving the way for the development of next-generation therapeutics.

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Methyl-3-nitroquinolin-2(1H)-one?

Answer: Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.14 ppm, nitro group effects on chemical shifts) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 302 for nitro derivatives) .

Q. What synthetic routes are used to prepare this compound?

Answer: A common method involves:

Nitration : Reacting a precursor (e.g., β-ketoacid derivatives) with HNO₃/H₂SO₄ under acidic conditions to introduce the nitro group .

Cyclization : Acid-mediated cyclization forms the quinolinone core, confirmed by loss of α-pyrone IR bands post-decarboxylation .

Purification : Recrystallization from ethanol or DMF/EtOH yields pure crystals (64–78% yields) .

Q. How is the antimicrobial activity of this compound evaluated?

Answer:

  • Agar Diffusion/Broth Dilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, nitro) to correlate electronic effects with MIC values .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes H-5 quinolinone protons from aromatic substituents) .
  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles, torsion angles for nitro group orientation) .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What reaction mechanisms explain fused heterocycle formation from this compound?

Answer:

  • Cyclocondensation : React with nucleophiles (e.g., hydrazines) to form pyrazolo[4,3-c]quinolines via β-ketoacid intermediates .
  • Vilsmeier-Haack Formylation : Introduces formyl groups at active methylene positions for subsequent cyclization .
  • Electrophilic Substitution : Bromination/chlorination at the C-3 position (e.g., Br₂ in acetic acid) yields halogenated derivatives .

Q. How to optimize reaction conditions for high-yield synthesis?

Answer:

  • Temperature Control : Reflux in DMF (120°C) minimizes side reactions during cyclization .
  • Catalyst Screening : Use DBU or triethylamine to enhance condensation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity .

Notes

  • Structural analogs (e.g., 3-nitroacetyl derivatives) inform reactivity trends for the target compound.
  • Advanced techniques (e.g., 2D NMR, crystallography) are critical for resolving complex data conflicts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.